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Compound of Interest

Compound Name: 3,5-Dimethylcyclohexanone

Cat. No.: B1585822

This guide provides a comprehensive overview of the spectroscopic data for 3,5-
dimethylcyclohexanone, tailored for researchers, scientists, and professionals in drug
development. It includes detailed experimental protocols and presents nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for
ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
compounds. Below are the 13C and predicted 1H NMR data for 3,5-dimethylcyclohexanone.

13C NMR Data

The 13C NMR spectrum of 3,5-dimethylcyclohexanone was obtained in deuterated
chloroform (CDCls).[1] The chemical shifts are reported in parts per million (ppm).
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Chemical Shift (ppm) Assighment
211.21 C=0 (Carbonyl)
49.28 C2/C6

42.66 C4

33.20 C3/C5

22.37 -CHs (Methyl)

Data sourced from ChemicalBook.[1]

Predicted 1H NMR Data

Detailed experimental 1H NMR data for 3,5-dimethylcyclohexanone is not readily available.
However, based on the structure and known chemical shifts for similar cyclic ketones, a
predicted spectrum can be outlined. The protons alpha to the carbonyl group (C2 and C6) are
expected to be the most deshielded of the ring protons.

Predicted Chemical Shift

Assignment Predicted Multiplicity
(ppm)
~20-24 -CH:z- (C2/C6 protons) Multiplet
~18-2.0 -CH- (C3/C5 protons) Multiplet
~13-17 -CHz- (C4 protons) Multiplet
~09-11 -CHs (Methyl protons) Doublet

Experimental Protocol for NMR Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 3,5-dimethylcyclohexanone is dissolved
in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs), in a standard 5 mm
NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard
for chemical shift referencing (& = 0.00 ppm).
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e Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR
spectrometer's magnet.

o Data Acquisition: The magnetic field is "locked" onto the deuterium signal of the solvent. The
field homogeneity is then optimized ("shimmed") to obtain sharp, well-resolved signals. For
1H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
For 13C NMR, which has a much lower natural abundance and smaller magnetic moment,
significantly more scans are typically required. Proton-decoupled 13C NMR is the standard
experiment, where each unique carbon atom appears as a single line.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate
the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the
chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of
infrared radiation. The IR spectrum of 3,5-dimethylcyclohexanone is typically recorded as a
neat liquid film.[1]

IR Absorption Data

Wavenumber (cm~2) Vibration Type Intensity
~ 2960 - 2850 C-H Stretch (Alkyl) Strong

~ 1715 C=0 Stretch (Ketone) Strong

~ 1465 -CH:z- Bend (Scissoring) Medium
~ 1375 -CHs Bend (Symmetric) Medium

Note: The most characteristic peak for a cyclohexanone derivative is the strong C=0 stretching
absorption, which appears around 1715 cm~21.[2]

Experimental Protocol for IR Spectroscopy

o Sample Preparation (Neat Liquid Film): A single, clean salt plate (typically NaCl or KBr) is
obtained. One to two drops of liquid 3,5-dimethylcyclohexanone are placed on the plate. If
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the compound is solid, it can be dissolved in a few drops of a volatile solvent (like methylene
chloride), a drop of the solution is placed on the plate, and the solvent is allowed to
evaporate.

e Instrument Setup: A background spectrum of the empty spectrometer is recorded to subtract
any signals from atmospheric CO2z and water vapor.

o Data Acquisition: The salt plate with the sample film is placed in the sample holder of the FT-
IR spectrometer. The IR spectrum is then acquired, typically by co-adding 16 to 32 scans to
improve the signal-to-noise ratio.

» Data Processing: The instrument's software automatically ratios the sample spectrum
against the background spectrum to produce the final transmittance or absorbance
spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ionized molecules. Electron ionization (EI) is a common method for the analysis of small
organic molecules.

Mass Spectrometry Data (Electron lonization)

The mass spectrum of trans-3,5-dimethylcyclohexanone shows several key fragments. The
molecular ion (M*) has a mass-to-charge ratio corresponding to its molecular weight (126.2
g/mol ).[3][4]
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miz Relative Intensity Assighment

126 Moderate [M]* (Molecular lon)

111 Moderate [M - CHs]*

83 Moderate [M - CsH7]* or [M - CHs - CO]*
69 High (Base Peak) [CsHo]* or other fragments

56 High [CaHs]* or [M - CsH100]+

41 High [CsHs]* (Allyl cation)

Data sourced from the NIST
WebBook for trans-3,5-
Dimethylcyclohexanone.[3][4]

Experimental Protocol for Mass Spectrometry (GC-MS
with EI)

o Sample Introduction: A dilute solution of 3,5-dimethylcyclohexanone in a volatile organic
solvent (e.g., dichloromethane or methanol) is injected into a Gas Chromatograph (GC). The
GC separates the compound from the solvent and any impurities. The separated compound
then elutes directly into the ion source of the mass spectrometer.

« lonization (Electron Impact): In the ion source, the gaseous molecules are bombarded with a
high-energy electron beam (typically 70 eV). This process ejects an electron from the
molecule, forming a positively charged molecular ion ([M]*).

o Fragmentation: The molecular ions are energetically unstable and subsequently break apart
into smaller, charged fragments and neutral radicals. The fragmentation pattern is
characteristic of the molecule's structure.

e Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are
accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions
based on their mass-to-charge (m/z) ratio.
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« Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 3,5-dimethylcyclohexanone.

General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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